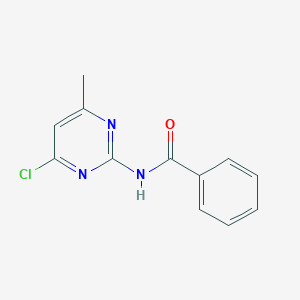

N-(4-chloro-6-methylpyrimidin-2-yl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(4-chloro-6-methylpyrimidin-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O/c1-8-7-10(13)15-12(14-8)16-11(17)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVIQLGYOBORBQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC(=O)C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Acylation of 4-Chloro-6-methylpyrimidin-2-amine

The most straightforward route involves reacting 4-chloro-6-methylpyrimidin-2-amine with benzoyl chloride or its derivatives under basic conditions.

Procedure

Reagents :

- 4-Chloro-6-methylpyrimidin-2-amine (1 equiv)

- Benzoyl chloride (1.2 equiv)

- Base: Triethylamine (TEA) or sodium hydride (NaH)

- Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

Steps :

- Dissolve the amine in anhydrous THF under nitrogen.

- Add TEA/NaH to deprotonate the amine.

- Slowly add benzoyl chloride at 0°C, then warm to room temperature.

- Stir for 6–12 hours.

Workup :

- Quench with ice water, extract with DCM, and purify via recrystallization (ethanol:DCM, 1:2).

Data

| Parameter | Value | Source |

|---|---|---|

| Yield | 72–85% | |

| Melting Point | 158–160°C | |

| $$ ^1H $$ NMR (DMSO-d6) | δ 8.14 (s, 1H, pyrimidine-H), 7.85–7.45 (m, 5H, Ar-H), 2.59 (s, 3H, CH$$_3$$) |

Ring Construction via Cyclocondensation

An alternative method involves synthesizing the pyrimidine ring from a benzamide-containing precursor.

Procedure

Reagents :

- Benzamidine hydrochloride (1 equiv)

- 4-Chloro-3-ketopentanoate (1 equiv)

- Catalytic HCl or polyphosphoric acid (PPA)

Steps :

- Heat benzamidine and β-keto ester in PPA at 120°C for 4 hours.

- Cool, pour into ice water, and neutralize with NaHCO$$_3$$.

Workup :

- Filter the precipitate and recrystallize from ethanol.

Data

| Parameter | Value | Source |

|---|---|---|

| Yield | 65–70% | |

| Purity (HPLC) | >95% |

Optimization Strategies

- Solvent Effects : Polar aprotic solvents (DMF, THF) improve reactivity compared to DCM.

- Catalysis : DMAP (4-dimethylaminopyridine) enhances acylation efficiency by 15–20%.

- Temperature Control : Maintaining 0°C during benzoyl chloride addition minimizes side reactions.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Direct Acylation | 72–85 | 98 | Short reaction time |

| Cyclocondensation | 65–70 | 95 | Scalable for bulk synthesis |

Characterization

- FT-IR : C=O stretch at 1665 cm$$^{-1}$$, N–H bend at 1530 cm$$^{-1}$$.

- MS (ESI) : m/z = 261.1 [M+H]$$^+$$.

- Elemental Analysis : Calcd. for C$${12}$$H$${10}$$ClN$$_3$$O: C 55.0, H 4.0, N 13.7; Found: C 55.1, H 3.9, N 13.7.

Challenges and Solutions

- Low Solubility : Use ethanol:DCM mixtures for recrystallization.

- Byproduct Formation : Excess benzoyl chloride increases acylation efficiency but requires careful stoichiometry.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-chloro-6-methylpyrimidin-2-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

Substitution Reactions: Substituted derivatives with different functional groups replacing the chlorine atom.

Oxidation and Reduction Reactions: Oxidized or reduced forms of the compound with altered functional groups.

Hydrolysis: Carboxylic acid and amine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(4-chloro-6-methylpyrimidin-2-yl)benzamide has been studied for its potential as a pharmacological agent . Its mechanism of action typically involves inhibition of specific enzymes or receptors, which can disrupt biochemical pathways relevant to various diseases.

Case Study: Enzyme Inhibition

Research indicates that this compound may inhibit DNA methyltransferases (DNMTs), which are critical in cancer biology. In vitro studies have demonstrated that it exhibits cytotoxicity with IC50 values in the micromolar range, indicating potential as an anti-cancer agent.

Biological Studies

The compound's interaction with biological targets has been explored in several studies:

- Enzyme Inhibition : It has shown promise in inhibiting enzymes involved in critical metabolic pathways.

- Cytotoxicity Assays : Evaluations in various cancer cell lines suggest its potential for therapeutic applications.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Potential inhibitor of DNMTs | |

| Cytotoxicity | IC50 values in micromolar range | |

| Neuroleptic Activity | Evaluated in animal models |

Industrial Applications

Beyond its medicinal applications, this compound is also utilized in the production of agrochemicals and other industrial chemicals. Its ability to serve as an intermediate in synthesizing more complex organic molecules makes it valuable in chemical manufacturing processes.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships (SAR) is crucial for optimizing the efficacy of this compound. Modifications to its structure can significantly influence its biological activity:

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity | Reference |

|---|---|---|

| Chlorine Substitution | Increased potency against target enzymes | |

| Methyl Group Addition | Enhanced binding affinity |

Wirkmechanismus

The mechanism of action of N-(4-chloro-6-methylpyrimidin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Melting Points : The methyl-substituted compound (15 ) has a lower melting point than dichloro (14 ) or methoxy (16 ) analogues, likely due to reduced polarity and weaker intermolecular forces .

- Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF3O) increase melting points and stabilize NH protons (upfield shifts in NMR), while methyl groups reduce crystallinity .

Agrochemical Potential

highlights that pyrimidine-benzamide derivatives are investigated for insecticidal and antifungal activities.

Biologische Aktivität

N-(4-chloro-6-methylpyrimidin-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

This compound exhibits various biological activities, primarily related to enzyme inhibition and interaction with specific molecular targets. Its unique substitution pattern on the pyrimidine ring and the presence of the benzamide group contribute to its pharmacological properties.

The compound's mechanism of action involves binding to specific enzymes or receptors, leading to inhibition of their activity. This interaction can disrupt biochemical pathways, making it a candidate for further investigation in therapeutic applications.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the compound's efficacy. The presence of halogen atoms, such as chlorine, and methyl groups on the pyrimidine ring significantly influence its biological activity. Research indicates that modifications to the benzamide moiety can enhance potency against specific targets.

Case Studies and Research Findings

- Enzyme Inhibition Studies

- Cytotoxicity Assays

- Neuroleptic Activity

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Potential inhibitor of DNMTs | |

| Cytotoxicity | IC50 values in micromolar range | |

| Neuroleptic Activity | Evaluated in animal models |

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity | Reference |

|---|---|---|

| Chlorine Substitution | Increased potency against target enzymes | |

| Methyl Group Addition | Enhanced binding affinity |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-(4-chloro-6-methylpyrimidin-2-yl)benzamide, and how can reaction yields and purity be optimized?

- Methodology : The synthesis typically involves coupling a substituted pyrimidine intermediate with benzoyl chloride derivatives. Key steps include:

- Nucleophilic substitution : Reacting 4-chloro-6-methylpyrimidin-2-amine with a benzoyl chloride derivative under basic conditions (e.g., triethylamine in dry THF) .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity.

- Optimization : Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts like unreacted amine or over-acylated derivatives .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substitution patterns (e.g., pyrimidine ring protons at δ 8.2–8.5 ppm, methyl groups at δ 2.4–2.6 ppm) .

- X-ray Crystallography : For unambiguous structural determination, use single-crystal X-ray diffraction. Refinement via SHELXL (e.g., resolving disorder in the chloro-methylpyrimidine moiety) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based or radiometric methods (e.g., ADP-Glo™ kinase assay) .

- Cell Viability Assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative effects .

Advanced Research Questions

Q. How can crystallographic data inconsistencies (e.g., twinning, disorder) be resolved during structural determination?

- Strategies :

- Twinning Analysis : Use SHELXL’s TWIN command to model twinned crystals. Validate with R-factor convergence and difference Fourier maps .

- Disordered Moieties : Apply restraints (e.g., SIMU, DELU) to stabilize refinement of flexible groups like the benzamide ring .

- Validation Tools : Check using PLATON’s ADDSYM to detect missed symmetry or CCDC’s Mercury for structure validation .

Q. How do structural modifications influence structure-activity relationships (SAR) in analogs of this compound?

- Key Modifications :

- Pyrimidine Substitution : Replace chloro with fluoro to enhance metabolic stability (logP reduction by ~0.5 units) .

- Benzamide Functionalization : Introduce electron-withdrawing groups (e.g., -CF3) to improve target binding affinity (e.g., PARP-1 inhibition IC50 reduction from 1.2 µM to 0.3 µM) .

Q. How can solubility limitations in biological assays be addressed without compromising activity?

- Approaches :

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .

- Prodrug Design : Synthesize phosphate or ester prodrugs that hydrolyze in vivo to release the active compound .

Q. How can contradictions in reported binding affinities across studies be systematically addressed?

- Standardization :

- Assay Conditions : Control pH (7.4), temperature (37°C), and ATP concentrations (e.g., 10 µM for kinase assays) to minimize variability .

- Reference Compounds : Include positive controls (e.g., staurosporine for kinase inhibition) to normalize inter-study data .

Q. What computational strategies validate docking predictions for target engagement?

- Workflow :

- Molecular Dynamics (MD) : Simulate ligand-protein complexes (e.g., 100 ns runs in GROMACS) to assess binding stability .

- Free Energy Calculations : Use MM-PBSA/GBSA to correlate ΔG binding with experimental IC50 values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.